Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[2-(hydroxymethyl)spiro[35]nonan-2-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxymethyl group, and a spiro[35]nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate typically involves multiple steps, starting with the formation of the spiro[3.5]nonane core. This can be achieved through a series of organic reactions, including cyclization and functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate can be used to study enzyme-substrate interactions and to develop new biochemical assays.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological molecules could make it useful in drug design and discovery.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate exerts its effects would depend on its specific application. For example, in pharmaceuticals, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would need to be determined through experimental studies, but they could include interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Tert-butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the spiro[3.5]nonane ring system.
Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: Similar in the presence of the tert-butyl and hydroxymethyl groups but has a different core structure.
Uniqueness: Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is unique due to its spiro[3.5]nonane ring system, which provides a distinct structural framework compared to other similar compounds. This structural uniqueness can lead to different chemical and biological properties, making it valuable for specific applications.
Biological Activity
Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-amyloidogenic properties. This article explores the compound's biological activity, synthesizing data from various research studies and findings.
- Chemical Name : this compound
- CAS Number : 2567504-69-0
- Molecular Formula : C₁₅H₃₁NO₃
- Molecular Weight : 269.39 g/mol
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of β-secretase Activity : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial for the formation of amyloid beta peptides (Aβ). This inhibition can potentially reduce the aggregation of Aβ and the formation of neurotoxic fibrils .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission and may be beneficial in conditions like Alzheimer's disease where cholinergic deficits are prevalent .
- Oxidative Stress Reduction : In vitro studies have demonstrated that the compound can reduce markers of oxidative stress, such as malondialdehyde (MDA) levels, indicating its potential role in protecting neuronal cells from oxidative damage induced by amyloid beta .
Neuroprotective Effects
A study investigated the effects of this compound on astrocytes stimulated with Aβ1-42. The results showed a moderate protective effect against cell death, attributed to decreased levels of tumor necrosis factor-alpha (TNF-α) and free radicals in treated cultures. However, the in vivo efficacy was less pronounced compared to established treatments like galantamine, likely due to issues with bioavailability in the brain .
In Vivo Models
In animal models, particularly those induced with scopolamine, the compound exhibited some ability to mitigate cognitive deficits associated with oxidative stress and amyloidogenesis. While not as effective as galantamine, it showed promise in reducing oxidative markers and improving cognitive function .
Summary of Biological Activities
Activity | Findings |
---|---|
β-secretase Inhibition | Reduces Aβ aggregation |
Acetylcholinesterase Inhibition | Enhances cholinergic transmission |
Oxidative Stress Reduction | Decreases MDA levels in cell cultures |
Neuroprotection | Moderate protection against Aβ-induced damage |
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h17H,4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOBYNAIUKEYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.